Decahydro-1h-cyclohepta[c]pyridine
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Overview
Description
Decahydro-1h-cyclohepta[c]pyridine is a chemical compound with the molecular formula C10H19N It is a saturated heterocyclic compound containing a seven-membered ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-1h-cyclohepta[c]pyridine can be achieved through various methods. One common approach involves the hydrogenation of cyclohepta[c]pyridine under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. This method ensures the complete saturation of the compound, resulting in this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are carried out in high-pressure reactors equipped with efficient catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1h-cyclohepta[c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Decahydro-1h-cyclohepta[c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of decahydro-1h-cyclohepta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Octahydro-1h-cyclopenta[c]pyridine
- Hexahydro-1h-cyclohepta[c]pyridine
- Tetrahydro-1h-cyclohepta[c]pyridine
Uniqueness
Decahydro-1h-cyclohepta[c]pyridine is unique due to its fully saturated structure, which imparts specific chemical and physical properties. Compared to its partially saturated analogs, this compound exhibits greater stability and resistance to oxidation. This makes it a valuable compound for various applications where stability is crucial.
Biological Activity
Decahydro-1H-cyclohepta[c]pyridine, a bicyclic nitrogen-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a saturated bicyclic structure that includes a nitrogen atom. Its molecular formula is C10H15N, and it possesses unique steric and electronic properties that contribute to its biological activity.
Biological Activities
1. Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of synthesized derivatives were tested for their ability to inhibit tumor growth in breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cells. The results showed promising IC50 values indicating effective inhibition of cell proliferation, particularly for compounds with specific substituents on the cycloheptapyridine ring .
2. Inhibition of Enzymatic Activity
The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Inhibitors of monoamine oxidase (MAO) A and B, as well as cholinesterases (AChE and BChE), are crucial in the treatment of conditions like Alzheimer's disease. This compound derivatives demonstrated selective inhibition profiles, with some compounds achieving IC50 values below 5 μM against MAO B, suggesting potential neuroprotective effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. The following observations have been made:
- Substituent Effects : The introduction of various functional groups at specific positions on the cycloheptapyridine ring significantly alters biological activity. For example, alkyl or aryl substituents can enhance lipophilicity and enzyme inhibition potency.
- Ring Modifications : Alterations in the ring structure, such as saturation or unsaturation, affect both the binding affinity to target enzymes and overall cytotoxicity .
Case Studies
Several case studies highlight the therapeutic potential of this compound derivatives:
- Study on Neuroprotective Effects : A recent study synthesized multiple derivatives and assessed their neuroprotective effects in vitro. Compounds with specific indole or phenyl substituents showed enhanced MAO B inhibition, correlating with reduced oxidative stress markers in neuronal cell lines .
- Antitumor Activity Assessment : Another study focused on evaluating the anticancer properties of synthesized derivatives against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,8,9,9a-decahydro-1H-cyclohepta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-2-4-9-6-7-11-8-10(9)5-3-1/h9-11H,1-8H2 |
InChI Key |
VDDWAXBJERNDGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCNCC2CC1 |
Origin of Product |
United States |
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